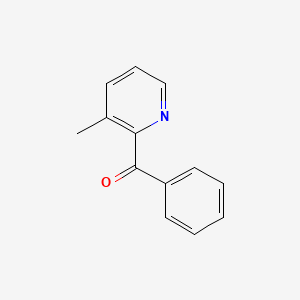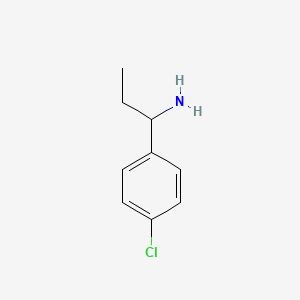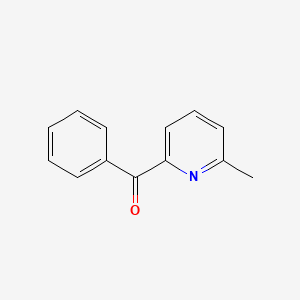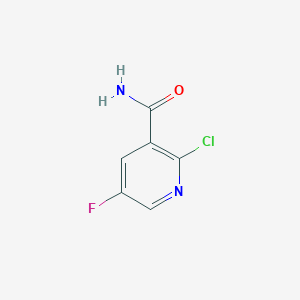
2-Benzoyl-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through a method involving one-step oxidization . This method involves using phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of this compound obtained by this method can reach up to 95% .Molecular Structure Analysis
This compound has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. It contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 Pyridine .Aplicaciones Científicas De Investigación
Tautomeric Equilibria and π-Electron Delocalization
Gawinecki et al. (2006) explored the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines, including 2-benzoyl-3-methylpyridine derivatives. Their study revealed that π-electron delocalization significantly influences the tautomeric preferences of these compounds, highlighting the importance of intramolecular hydrogen bonding and electron-donating substituents in stabilizing specific tautomeric forms (Gawinecki et al., 2006).
Molecular Structure Analysis
Yusof et al. (2006) reported on the molecular structure of a related compound, 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, demonstrating its cis–trans configuration and how it forms a one-dimensional chain in the crystal structure through various interactions. This study provides insights into the structural characteristics and potential for forming supramolecular assemblies (Yusof et al., 2006).
Protecting Group Applications
Vatèle (2005) introduced the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols, which can be applied and removed under mild conditions. This finding suggests potential applications of this compound derivatives in synthetic organic chemistry, particularly in the protection and deprotection of functional groups in complex molecule synthesis (Vatèle, 2005).
Glycopyranosides Benzoylation
Evtushenko (2010) described the regioselective benzoylation of methyl and benzyl glycopyranosides by benzoyl chloride in the presence of MoO2(acac)2 as a catalyst, leading to high yields of 3-benzoates. This methodology underscores the utility of benzoyl derivatives, including this compound, in the selective modification of carbohydrates, with implications for the synthesis of glycosylated natural products and drug molecules (Evtushenko, 2010).
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 .
Mode of Action
For example, 2-chloropyrid-3-yllithium, a related compound, combines with methyl iodide to give 2-chloro-3-methylpyridine .
Biochemical Pathways
For instance, pyridine undergoes dehydrogenative dimerization to afford 2,2′-bipyridyl when treated with lithium diisopropylamide (LIDA) in hexamethylphosphoric triamide (HMPA) .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of other pyridine derivatives .
Análisis Bioquímico
Biochemical Properties
2-Benzoyl-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . In some cell types, this compound has been observed to cause apoptosis, or programmed cell death, by activating specific signaling cascades . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function . For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the nervous system . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, resulting in chronic changes in cellular function . These findings are important for understanding the compound’s potential long-term effects in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . In animal studies, high doses of this compound have been associated with liver and kidney damage, as well as neurotoxicity . These findings underscore the importance of careful dosage control when using this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its overall biological activity and toxicity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by liver cells due to the presence of specific transporters . This distribution pattern can influence the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, this compound may be targeted to other organelles through specific post-translational modifications or targeting signals . Understanding its subcellular localization is essential for elucidating its mechanisms of action.
Propiedades
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)









![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

